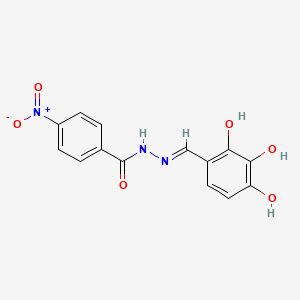
Hexokinase 2 inhibitor 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexokinase 2 inhibitor 1 is a small molecule designed to inhibit the activity of hexokinase 2, an enzyme that plays a crucial role in glucose metabolism and is often overexpressed in cancer cells. By targeting hexokinase 2, this inhibitor aims to disrupt the metabolic pathways that cancer cells rely on for growth and survival .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of hexokinase 2 inhibitor 1 involves a sustainable, single-step process facilitated through direct amidation of an ester with an amine under transition-metal-free conditions. This reaction is carried out at ambient temperature and yields the desired compound with high efficiency .
Industrial Production Methods: Industrial production of this compound follows the same synthetic route but is scaled up to accommodate larger quantities. The process is optimized to ensure high yield and purity, with minimal environmental impact. The use of column chromatography is avoided, and alternative separation techniques are employed to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Hexokinase 2 inhibitor 1 primarily undergoes amidation reactions during its synthesis. It may also participate in other organic reactions such as oxidation, reduction, and substitution, depending on the specific functional groups present in its structure .
Common Reagents and Conditions:
Amidation: Ester and amine under transition-metal-free conditions.
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic reagents depending on the target functional group.
Major Products: The major product of these reactions is this compound itself, with potential by-products depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Hexokinase 2 inhibitor 1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study enzyme inhibition and metabolic pathways.
Biology: Investigates the role of hexokinase 2 in cellular metabolism and apoptosis.
Industry: Potential use in the development of new drugs and therapeutic agents.
Mécanisme D'action
Hexokinase 2 inhibitor 1 exerts its effects by binding to the active site of hexokinase 2, thereby inhibiting its enzymatic activity. This inhibition disrupts the glycolytic pathway, leading to a decrease in ATP production and an increase in oxidative stress within cancer cells. The compound also induces apoptosis by causing the loss of mitochondrial membrane potential and promoting mitophagy .
Comparaison Avec Des Composés Similaires
Hexokinase 2 inhibitor 1 is unique in its high affinity and selectivity for hexokinase 2 compared to other similar compounds. Some of the similar compounds include:
Benitrobenrazide (BNBZ): A potent hexokinase 2 inhibitor with good anti-cancer activity.
3-Bromopyruvate: Another hexokinase 2 inhibitor proposed as a specific antitumor agent.
Benzothiazole-carboxamide and Benzothiazole-methoxyphenyl urea: Compounds that also inhibit hexokinase 2 enzyme activity.
These compounds share similar mechanisms of action but differ in their chemical structures, binding affinities, and specific applications .
Propriétés
Formule moléculaire |
C14H11N3O6 |
|---|---|
Poids moléculaire |
317.25 g/mol |
Nom IUPAC |
4-nitro-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H11N3O6/c18-11-6-3-9(12(19)13(11)20)7-15-16-14(21)8-1-4-10(5-2-8)17(22)23/h1-7,18-20H,(H,16,21)/b15-7+ |
Clé InChI |
OQNGYRBQYWPKIC-VIZOYTHASA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)N/N=C/C2=C(C(=C(C=C2)O)O)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C(=O)NN=CC2=C(C(=C(C=C2)O)O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


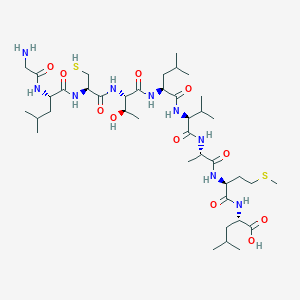
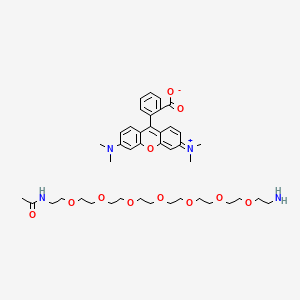

![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382846.png)

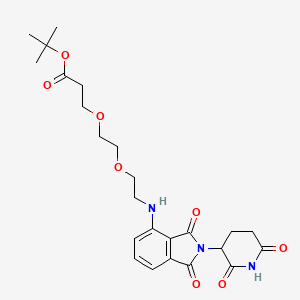
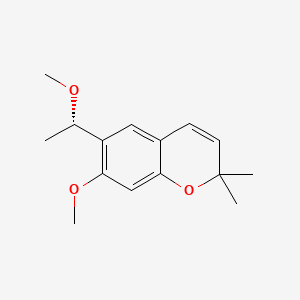
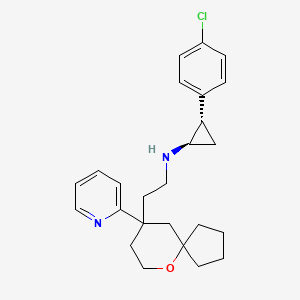
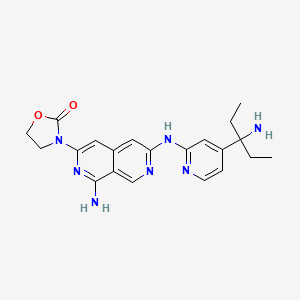
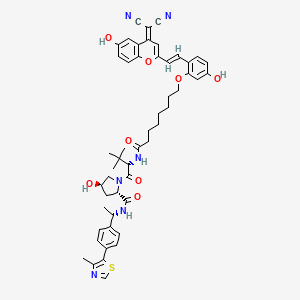
![N-[5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide](/img/structure/B12382891.png)
![5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline](/img/structure/B12382899.png)
![(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B12382904.png)

